molecular formula C10H15F3N2O2 B1245039 1-Butyl-3-methylimidazolium trifluoroacetate CAS No. 174899-94-6

1-Butyl-3-methylimidazolium trifluoroacetate

Cat. No. B1245039
M. Wt: 252.23 g/mol
InChI Key: QPDGLRRWSBZCHP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of ionic liquids like 1-butyl-3-methylimidazolium trifluoroacetate typically involves the alkylation of imidazole with an appropriate alkyl halide followed by an anion exchange reaction to introduce the trifluoroacetate anion. The process highlights the versatility and tailorability of ionic liquids, allowing for the design of solvents with specific properties for desired applications. This method mirrors the synthesis of related compounds, ensuring the production of high-purity ionic liquids (Suarez et al., 1998).

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium trifluoroacetate, like its counterparts, features a cationic imidazolium ring attached to a butyl chain, providing the compound with its unique liquid state at room temperature. The structure is stabilized by the interaction between the cation and the trifluoroacetate anion. This interplay is crucial for understanding the liquid's solvation capabilities and its physical and chemical properties (Carper et al., 2004).

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium trifluoroacetate participates in various chemical reactions, acting as a solvent, catalyst, or reactant depending on the application. Its stability and reactivity are influenced by the nature of the ionic liquid, including the potential for hydrolysis under certain conditions, which is a critical consideration in its application in green chemistry (Swatloski et al., 2003).

Physical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium trifluoroacetate, such as its melting point, density, viscosity, and thermal stability, are key to its utility in various fields. These properties are determined by its molecular structure, particularly the interactions between the imidazolium cation and the trifluoroacetate anion. The compound's low melting point and high thermal stability make it an excellent solvent for a wide range of reactions (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-butyl-3-methylimidazolium trifluoroacetate, including its solubility, conductivity, and solvation capabilities, are central to its role in catalysis and electrochemistry. Its ability to dissolve a wide range of solutes, combined with its high ionic conductivity, makes it particularly useful in applications such as battery electrolytes and in the dissolution and stabilization of biomolecules for biochemistry research (Liu & Maginn, 2011).

Scientific Research Applications

  • Ionic Liquid Properties : Studies have highlighted the chemical properties and behavior of 1-Butyl-3-methylimidazolium trifluoroacetate, especially in terms of its decomposition, stability, and interactions with other chemicals. For instance, Swatloski et al. (2003) identified a decomposition product of a similar ionic liquid, emphasizing the importance of treating ionic liquids cautiously due to their potentially hazardous properties (Swatloski, Holbrey, & Rogers, 2003).

  • Polymerization Processes : This compound has been utilized as a solvent in polymerization processes. Carmichael et al. (2000) demonstrated its use in the copper(I) mediated living radical polymerisation of methyl methacrylate, which resulted in enhanced reaction rates and narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).

  • Microemulsions : The compound has been explored for its role in creating microemulsions. Gao et al. (2004) studied microemulsions with ionic liquid polar domains, focusing on 1-butyl-3-methylimidazolium tetrafluoroborate microemulsions characterized by various techniques (Gao, Li, Han, Chen, Zhang, Zhang, & Yan, 2004).

  • Thermodynamic and Structural Properties : Sánchez-Badillo et al. (2019) calculated thermodynamic, structural, and dynamic properties of 1-butyl-3-methylimidazolium trifluoroacetate using molecular simulations, providing insights into its behavior in condensed phases (Sánchez-Badillo, Gallo, Guirado-López, & López-Lemus, 2019).

  • Ionic Dissociation in Solvents : Li et al. (2007) investigated the effect of water and organic solvents on the ionic dissociation of ionic liquids like 1-butyl-3-methylimidazolium trifluoroacetate, revealing how these solvents influence its properties (Li, Zhang, Han, Hu, Xie, & Yang, 2007).

  • Electrochemical Behavior : Suarez et al. (2002) examined the electrochemical windows of 1-butyl-3-methylimidazolium trifluoroacetate in different electrode conditions, providing essential data for its electrochemical applications (Suarez, Consorti, Souza, Dupont, & Gonçalves, 2002).

Safety And Hazards

1-Butyl-3-methylimidazolium trifluoroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Considering the potential of mixed ionic liquid-cosolvent systems in a wide range of applications, photophysical and theoretical studies on 1-Butyl-3-methylimidazolium trifluoroacetate and its mixture with water and methanol have been investigated . This opens the way for a prospective process scale-up .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDGLRRWSBZCHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435877
Record name 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
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Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium trifluoroacetate

CAS RN

174899-94-6
Record name 174899-94-6
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Record name 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
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Record name 1-Butyl-3-methylimidazolium Trifluoroacetate
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